molecular formula C11H13FO2 B13083105 2-(2-Fluoro-5-methylphenyl)butanoic acid

2-(2-Fluoro-5-methylphenyl)butanoic acid

Cat. No.: B13083105
M. Wt: 196.22 g/mol
InChI Key: VMXUEKPJWLLLGV-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of butanoic acid, featuring a fluorine atom and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluoro-5-methylphenyl)butanoic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)butanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-5-methylphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzoic acid
  • 2-Fluoro-4-methylphenylacetic acid
  • 2-Fluoro-3-methylphenylpropanoic acid

Uniqueness

2-(2-Fluoro-5-methylphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(2-fluoro-5-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-3-8(11(13)14)9-6-7(2)4-5-10(9)12/h4-6,8H,3H2,1-2H3,(H,13,14)

InChI Key

VMXUEKPJWLLLGV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)F)C(=O)O

Origin of Product

United States

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